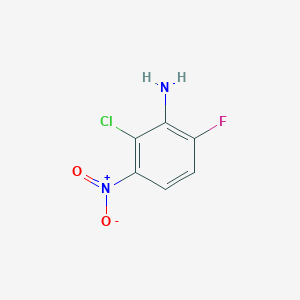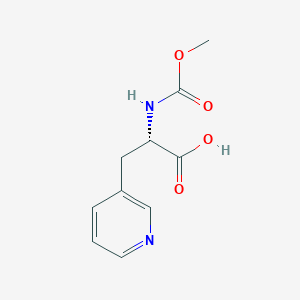
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid is a chiral amino acid derivative It contains a methoxycarbonyl group, an amino group, and a pyridin-3-yl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxylic acid and (S)-2-amino-3-methoxycarbonylpropanoic acid.
Coupling Reaction: The carboxylic acid group of pyridine-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This activated intermediate is then reacted with (S)-2-amino-3-methoxycarbonylpropanoic acid to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets. The pyridin-3-yl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-(pyridin-3-YL)propanoic acid: Lacks the methoxycarbonyl group.
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-2-YL)propanoic acid: Has the pyridinyl group at a different position.
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid: Has the pyridinyl group at a different position.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-3-YL)propanoic acid is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards certain biological targets. The presence of the methoxycarbonyl group also adds to its chemical reactivity and potential for derivatization.
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
(2S)-2-(methoxycarbonylamino)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(15)12-8(9(13)14)5-7-3-2-4-11-6-7/h2-4,6,8H,5H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI 键 |
ZGADHIXGVPYSCL-QMMMGPOBSA-N |
手性 SMILES |
COC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O |
规范 SMILES |
COC(=O)NC(CC1=CN=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)

![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
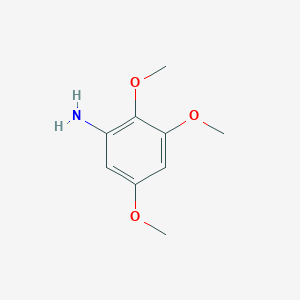
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)

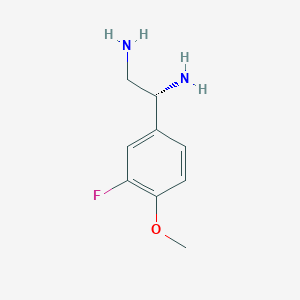

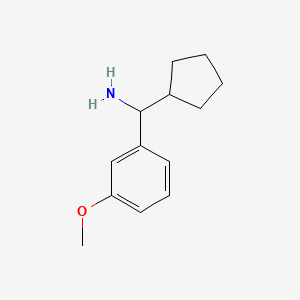
![7-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13039050.png)
